molecular formula C9H12N2 B1351808 N-(pyridin-3-ylmethyl)prop-2-en-1-amine CAS No. 873407-11-5

N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Cat. No.: B1351808
CAS No.: 873407-11-5
M. Wt: 148.2 g/mol
InChI Key: XDFBNOXCMYOAPC-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)prop-2-en-1-amine is a valuable chemical intermediate in organic and inorganic synthesis, characterized by its pyridine and terminal alkene functional groups. This structure makes it a versatile "clickable" precursor for constructing more complex ligands, particularly for coordination chemistry and catalysis research. The primary amine and alkene groups allow for further functionalization, while the pyridyl nitrogen provides a key coordination site for metal ions . Research Applications: This compound is primarily used in the development of novel ligands for bioinspired metal complexes. Ligands with similar N-donor and alkene groups have been employed to create manganese complexes that model the active sites of metalloenzymes, such as manganese-dependent dioxygenases (MndD) . These biomimetic complexes are of significant interest for studying catalytic processes like the oxidative cleavage of catechols . The alkene functionality also makes it a suitable building block for immobilization on solid supports via "click chemistry" methodologies, enabling the creation of heterogeneous catalysts . Note on Availability & Safety: This product is offered for early discovery research. As an analytical characterization for this specific lot is not available, the researcher assumes responsibility for confirming product identity and/or purity prior to use. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-3-ylmethyl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-5-10-7-9-4-3-6-11-8-9/h2-4,6,8,10H,1,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFBNOXCMYOAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405918
Record name N-(pyridin-3-ylmethyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873407-11-5
Record name N-(pyridin-3-ylmethyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Pyridin 3 Ylmethyl Prop 2 En 1 Amine and Analogues

Strategic Approaches to N-Alkylation of Pyridylmethylamines

A primary and direct route to N-(pyridin-3-ylmethyl)prop-2-en-1-amine is the N-alkylation of 3-(aminomethyl)pyridine (B1677787) (also known as 3-picolylamine). This method falls under the category of nucleophilic aliphatic substitution, where the nitrogen atom of the amine acts as a nucleophile, attacking an electrophilic allyl source.

The most common alkylating agents for this purpose are allyl halides, such as allyl bromide or allyl chloride. The reaction involves the displacement of the halide leaving group by the amine. However, a significant challenge in the N-alkylation of primary amines is the potential for overalkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the allyl halide to form a tertiary amine (N-allyl-N-(pyridin-3-ylmethyl)prop-2-en-1-amine) and potentially a quaternary ammonium (B1175870) salt.

Strategic control is therefore necessary to favor mono-alkylation. Key strategies include:

Stoichiometric Control: Using the amine as the limiting reagent can lead to mixtures of products. Conversely, employing a large excess of the primary amine can improve the statistical probability of the alkylating agent reacting with the primary amine rather than the secondary amine product.

Reaction Conditions: The choice of solvent and base can influence the selectivity. In some cases, using ionic liquids as the solvent has been shown to reduce the overalkylation of secondary amines, although reactions with highly reactive electrophiles like allyl bromide can still lead to the formation of tertiary amines exclusively. organic-chemistry.org

Competitive Deprotonation/Protonation: A refined strategy involves the use of the amine hydrobromide salt. Under controlled basic conditions, the reactant primary amine can be selectively deprotonated to participate in the alkylation, while the newly formed, more basic secondary amine product remains protonated and thus deactivated towards further alkylation.

Formation of C-N Bonds in the Synthesis of Related Pyridine-Amine Structures

Beyond direct N-alkylation, the synthesis of pyridine-amine structures can be achieved through more complex C-N bond-forming reactions, particularly for analogues where the amine is attached to the pyridine (B92270) ring itself or in more complex scaffolds. These methods are fundamental in medicinal chemistry for constructing libraries of related compounds.

One powerful method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This reaction is highly versatile for forming C-N bonds between aryl or heteroaryl halides (or triflates) and amines. For instance, a suitably protected aminomethyl group could be coupled with a functionalized pyridine ring, or conversely, an amine could be coupled with a 3-(halomethyl)pyridine. This method was instrumental in the synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, where a Buchwald-Hartwig amination was used to introduce a secondary amine at the C-4 position of a pyrrolopyridine core.

Another significant strategy is Nucleophilic Aromatic Substitution (SNAr) . This pathway is viable when the pyridine ring is "activated" by strongly electron-withdrawing groups, making one of the ring carbons sufficiently electrophilic to be attacked by an amine nucleophile. While less common for the direct synthesis of the title compound, it is a key strategy for building more complex pyridine-amine derivatives. For example, intramolecular SNAr reactions are used to cyclize γ-pyridyl amines into spirocyclic tetrahydronaphthyridines. nih.gov

Copper-mediated C-N bond formation, often referred to as the Ullmann condensation, provides a classical alternative to palladium-catalyzed methods and is still employed, particularly in industrial settings. These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be effective for coupling aryl halides with amines.

Catalytic Transformations in the Synthesis Pathway

Catalysis offers efficient, selective, and often milder conditions for the synthesis of this compound and its analogues. Various transition metals have been shown to effectively catalyze the necessary C-N bond formations.

Palladium catalysis is a cornerstone of modern C-N bond formation. For the synthesis of the title compound, the most relevant palladium-catalyzed reaction is the allylic amination . This reaction, often called the Tsuji-Trost reaction, typically involves the coupling of an allylic electrophile (like an allylic acetate, carbonate, or halide) with an amine in the presence of a palladium catalyst.

A synthetic approach could involve reacting 3-(aminomethyl)pyridine with an allylic alcohol. The use of allylic alcohols as precursors is advantageous from a green chemistry perspective. The reaction proceeds via a π-allyl palladium intermediate, which is then attacked by the amine nucleophile. The choice of ligands for the palladium center is crucial for controlling the reaction's efficiency and regioselectivity. nih.gov

Copper-catalyzed reactions represent another important class of transformations for forming C-N bonds. The Ullmann reaction and its more modern variations are used to couple amines with aryl and heteroaryl halides. In the context of synthesizing complex pyridine-amine structures, such as those found in pharmaceuticals, copper catalysis is a viable option. For example, a copper-mediated C-N bond formation was used to synthesize a key intermediate for the drug Imatinib, involving the coupling of 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) with an aryl bromide. acs.org While perhaps not the most direct route for the title compound, it highlights the utility of copper in constructing related, complex structures.

Reductive amination, or reductive alkylation, is one of the most widely used and efficient methods for preparing secondary and tertiary amines. This one-pot procedure involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, this strategy would involve the condensation of 3-pyridinecarboxaldehyde with allylamine (B125299) . The resulting N-(pyridin-3-ylmethylene)prop-2-en-1-imine is not typically isolated but is immediately reduced by a suitable reducing agent present in the reaction mixture.

A variety of reducing agents can be employed, each with its own advantages regarding reactivity, selectivity, and mildness of the reaction conditions. The choice of agent can be tailored to the specific substrate and desired outcome. researchgate.net

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Conditions Advantages Disadvantages
Sodium Borohydride (NaBH₄) Methanol or Ethanol, RT Inexpensive, readily available Can reduce the aldehyde if addition is not controlled
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 6-7 Mild, selective for the iminium ion over the carbonyl group Toxic cyanide byproduct
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE) or THF, RT Mild, effective for a wide range of substrates, non-toxic More expensive, moisture sensitive
Catalytic Hydrogenation (H₂/Catalyst) H₂ gas, Pd/C, PtO₂, or Raney Ni "Green" method, high yielding Requires specialized hydrogenation equipment, may reduce C=C bonds

This method is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of complex amines. rsc.orgresearchgate.netorgsyn.org

Zirconium(IV) compounds, such as zirconium(IV) chloride (ZrCl₄), are versatile Lewis acid catalysts used in a variety of organic transformations. While not a mainstream catalyst for direct N-alkylation or reductive amination in the same vein as palladium or borohydrides, zirconium's oxophilic character makes it effective in reactions involving carbonyl groups and amides.

In related systems, zirconium catalysts have been shown to be effective for:

Direct Amide Formation: ZrCl₄ catalyzes the direct condensation of non-activated carboxylic acids and amines to form amides, proceeding under mild conditions and conserving the enantiopurity of chiral starting materials. nih.govacs.org This reaction proceeds via activation of the carboxylic acid by the Lewis acidic zirconium center.

Reductive Amination of Amides: More recently, a zirconium-catalyzed protocol has been developed for the reductive amination of amides to form amines. This method uses a zirconocene (B1252598) catalyst (Cp₂ZrCl₂) in combination with a hydrosilane reductant. acs.org It allows for the monoalkylation of sulfonamides using amides as the alkylating precursor, showcasing a novel approach to C-N bond formation.

Intermolecular Hydroamination: Zirconium complexes have also been shown to catalyze the intermolecular hydroamination of alkenes, such as 2-vinylpyridine, demonstrating their ability to mediate direct C-N bond formation across a C=C double bond.

While a direct application to the synthesis of this compound may not be established, these examples demonstrate the potential of zirconium catalysis in C-N bond-forming reactions relevant to its synthesis and the synthesis of its analogues.

Green Chemistry and Advanced Reaction Technologies in Synthesis

In recent years, the principles of green chemistry have become increasingly integrated into synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of N-allylated compounds such as this compound, green chemistry approaches focus on the use of renewable resources, safer solvents, and energy-efficient reaction conditions.

One such approach is the enzymatic N-allylation of amines, which utilizes biocatalysts to perform reactions under mild conditions, often in aqueous media. This method is a sustainable alternative to traditional chemical synthesis, avoiding harsh reagents and minimizing waste. For instance, biocatalytic systems have been developed for the reductive N-allylation of primary and secondary amines using biomass-derivable cinnamic acids, showcasing a renewable route to allylic amines. nih.gov

Another green strategy involves the direct amination of alcohols using heterogeneous catalysts. For structurally similar benzylamines, efficient N-alkylation of benzyl (B1604629) alcohols has been achieved using commercial nickel catalysts and easy-to-handle ammonia (B1221849) sources. rug.nlresearchgate.netacs.orgacs.org This "borrowing hydrogen" methodology is an atom-economical process that generates water as the primary byproduct. Such catalytic systems could potentially be adapted for the synthesis of this compound from 3-pyridinemethanol (B1662793) and allylamine.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often, enhanced product purity. nih.gov The application of microwave irradiation for the N-alkylation of amines is well-documented and can be applied to the synthesis of this compound.

The synthesis would likely involve the reaction of 3-(aminomethyl)pyridine (3-picolylamine) with an allylating agent, such as allyl bromide or allyl chloride, in the presence of a base. Microwave irradiation can be used to efficiently drive this reaction to completion in a fraction of the time required by conventional heating. Studies on the microwave-assisted N-allylation of heteroaromatic amines have demonstrated the feasibility of this approach, achieving high yields in minutes. nih.gov

A typical protocol would involve mixing 3-picolylamine with the allyl halide and a suitable base in a solvent that absorbs microwave radiation effectively, such as N,N-dimethylformamide (DMF) or acetonitrile (B52724). The reaction mixture is then subjected to microwave irradiation at a controlled temperature and power for a short duration. The optimization of these reaction parameters is crucial for maximizing the yield and minimizing the formation of byproducts, such as the dialkylated product.

For instance, in the synthesis of related N-allylated aminoamides, microwave power, irradiation time, the choice of base, and the solvent were all found to be critical parameters influencing the reaction outcome. nih.gov A similar optimization strategy would be necessary for the synthesis of this compound.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing any synthetic protocol to ensure high yields, purity, and cost-effectiveness. For the N-allylation of 3-picolylamine to yield this compound, several parameters would need to be systematically investigated.

Reactant Stoichiometry: The molar ratio of 3-picolylamine to the allylating agent is a key factor. An excess of the allylating agent can lead to the formation of the undesired N,N-diallyl product. Conversely, an excess of the amine can help to ensure complete consumption of the allylating agent but may complicate product purification.

Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective in promoting N-alkylation reactions. mdpi.com The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF and acetonitrile are commonly used in microwave-assisted reactions due to their high dielectric constants.

Temperature and Reaction Time: Under microwave irradiation, the reaction temperature can be precisely controlled, allowing for rapid optimization. A systematic study of the effect of temperature and irradiation time on the reaction yield would be necessary to identify the optimal conditions that provide the highest yield in the shortest possible time. nih.gov

Below is a hypothetical data table illustrating the optimization of the microwave-assisted synthesis of this compound, based on findings for analogous reactions.

Table 1: Optimization of Microwave-Assisted N-Allylation of 3-Picolylamine

Entry Allylating Agent Base Solvent Power (W) Time (min) Temperature (°C) Yield (%)
1 Allyl Bromide K₂CO₃ Acetonitrile 100 5 80 65
2 Allyl Bromide K₂CO₃ Acetonitrile 150 5 100 78
3 Allyl Bromide K₂CO₃ Acetonitrile 150 10 100 75 (side products observed)
4 Allyl Bromide Cs₂CO₃ DMF 150 5 100 85

This is a hypothetical table based on analogous reactions to illustrate the optimization process.

Further optimization could involve screening different catalysts, particularly for greener approaches, and exploring solvent-free reaction conditions, which would further enhance the environmental credentials of the synthesis.

Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Literature

Following a comprehensive search of scientific databases and literature, detailed experimental data for the advanced spectroscopic and structural characterization of the chemical compound this compound could not be located.

The requested analysis, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Spectroscopy (FT-IR), and Mass Spectrometry (MS), requires specific, published research findings for this exact molecule. Despite targeted searches for the compound and its known hydrochloride and dihydrochloride (B599025) salts (CAS Numbers 1158342-39-2 and 1240572-00-2, respectively), no publicly accessible articles or spectral databases containing the necessary ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, or mass spectrometry fragmentation data were found. rsc.orgnih.gov

Scientific literature provides spectral analyses for analogous compounds, such as 3-(aminomethyl)pyridine (3-picolylamine) and other pyridine derivatives. nih.govresearchgate.netchemicalbook.com However, this information is not directly applicable for a scientifically accurate characterization of the target molecule, which features a unique combination of a pyridin-3-ylmethyl group and a prop-2-en-1-amine (allyl) moiety.

Consequently, the generation of a thorough and scientifically accurate article adhering to the requested outline is not possible at this time. The creation of such an article requires access to primary experimental data that has either not been published or is not available in the public domain.

Advanced Spectroscopic and Structural Characterization of N Pyridin 3 Ylmethyl Prop 2 En 1 Amine

X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Crystal Packing

No published single-crystal X-ray diffraction data for N-(pyridin-3-ylmethyl)prop-2-en-1-amine could be located. This information is necessary to determine its crystal system, space group, unit cell dimensions, and to provide a detailed analysis of its solid-state molecular conformation, intramolecular hydrogen bonding, and intermolecular packing interactions.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

There is no available experimental data on the UV-Vis absorption spectrum of this compound. Consequently, information regarding its maximum absorption wavelengths (λmax), molar absorptivity coefficients (ε), and the specific electronic transitions (e.g., π → π, n → π) responsible for the absorption bands cannot be provided.

Surface-Sensitive Spectroscopic Techniques (e.g., XPS) for Elemental and Chemical State Analysis

No X-ray Photoelectron Spectroscopy (XPS) studies for this compound have been reported. This data is essential for providing an elemental analysis of the compound's surface and for determining the binding energies of the core electrons (e.g., C1s, N1s), which would reveal the chemical states and functional group environments of the constituent atoms.

Theoretical and Computational Chemistry Studies on N Pyridin 3 Ylmethyl Prop 2 En 1 Amine

Quantum Mechanical Calculations for Geometry Optimization and Conformational Analysis

Quantum mechanical calculations are fundamental in determining the most stable three-dimensional structure of N-(pyridin-3-ylmethyl)prop-2-en-1-amine. Geometry optimization is typically performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. nih.gov These calculations identify the minimum energy conformation of the molecule by exploring its potential energy surface.

Conformational analysis is crucial for this molecule due to the presence of several rotatable single bonds, specifically the C-N and C-C bonds of the linker between the pyridine (B92270) ring and the prop-2-en-1-amine group. nih.gov Different spatial arrangements of these groups (conformers) can have varying energy levels. Computational methods can predict the relative energies of these conformers, identifying the most stable (lowest energy) and other low-energy conformers that may exist in equilibrium. rsc.org The results of such an analysis would reveal the preferred orientation of the pyridine ring relative to the allyl amine side chain, which can significantly influence the molecule's properties and interactions.

Table 1: Illustrative Conformational Energy Data

Conformer Dihedral Angle (N-C-C-N) Relative Energy (kcal/mol)
1 60° 0.0 (Most Stable)
2 180° 1.5
3 -60° 2.1

Note: This table is illustrative and represents typical data that would be generated from a conformational analysis.

Prediction and Validation of Spectroscopic Data (NMR, IR)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be used to validate experimentally obtained spectra. nih.gov For this compound, theoretical calculations can simulate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. nih.gov These predicted shifts are then compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can provide insights into solvent effects or specific conformational preferences in solution. matextract.pub

Similarly, the vibrational frequencies in the IR spectrum can be calculated computationally. nih.gov These calculations help in assigning the various peaks in the experimental spectrum to specific molecular vibrations, such as N-H stretches, C=C stretches of the allyl group, and aromatic C-H bends of the pyridine ring. A comparison of theoretical and experimental IR spectra aids in the structural confirmation of the molecule. nih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

Spectroscopic Data Predicted Value Experimental Value
1H NMR (δ, ppm) 7.2-8.5 (pyridine) 7.1-8.4 (pyridine)
13C NMR (δ, ppm) 120-150 (pyridine) 122-148 (pyridine)
IR (cm-1) 3350 (N-H stretch) 3345 (N-H stretch)

Note: This table is for illustrative purposes to show the comparison between predicted and experimental data.

Electronic Structure Characterization

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. wikipedia.org A smaller gap suggests higher reactivity. wikipedia.org

For this molecule, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atom of the amine group and the π-system of the pyridine ring. The LUMO, on the other hand, would be expected to be distributed over the electron-deficient parts of the molecule. Understanding the spatial distribution of these orbitals is key to predicting how the molecule will interact with other chemical species. youtube.com

MEP maps provide a visual representation of the electrostatic potential on the surface of the molecule. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms of the amine group would exhibit positive potential.

Computational Prediction of Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

To quantify the reactivity of different sites within this compound, various reactivity descriptors can be calculated. Fukui functions, for instance, indicate the change in electron density at a specific atomic site when an electron is added or removed. substack.com This helps in identifying the most likely sites for nucleophilic, electrophilic, and radical attacks. substack.com

Table 3: Illustrative Reactivity Descriptors

Descriptor Calculated Value Interpretation
HOMO-LUMO Gap 4.5 eV Moderate reactivity
Electrophilicity Index 1.8 eV Moderately electrophilic
Fukui Function (f-) on N(amine) 0.25 High propensity for electrophilic attack

Note: This table contains illustrative data to demonstrate the application of these descriptors.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. mdpi.com By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway. This allows for the determination of activation energies, which are critical for understanding reaction rates.

For example, if this molecule were to participate in a cycloaddition reaction, computational modeling could be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism. mdpi.com It could also predict the stereoselectivity and regioselectivity of the reaction by comparing the activation energies of different possible pathways. These theoretical insights are invaluable for designing new synthetic routes and understanding the chemical behavior of the molecule. mdpi.com

Chemical Reactivity and Functional Group Transformations of N Pyridin 3 Ylmethyl Prop 2 En 1 Amine

Transformations at the Secondary Amine Moiety

The secondary amine is a key reactive center, functioning as a potent nucleophile and a base. Its reactivity is central to numerous derivatization strategies.

The nitrogen atom of the secondary amine can readily attack electrophilic acyl and sulfonyl compounds to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in synthetic chemistry for installing protecting groups or introducing new functional moieties.

Acylation: In a typical acylation reaction, N-(pyridin-3-ylmethyl)prop-2-en-1-amine is treated with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

Sulfonylation: Similarly, sulfonamides are synthesized by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride. These reactions are also conducted in the presence of a base. The resulting sulfonamides are generally stable compounds. Efficient indium-catalyzed methods have also been developed for the sulfonylation of various amines, highlighting the versatility of this transformation. organic-chemistry.org

Reaction TypeReagentBaseTypical Product
AcylationAcetyl Chloride (CH₃COCl)Triethylamine (Et₃N)N-acetyl-N-(pyridin-3-ylmethyl)prop-2-en-1-amine
Sulfonylationp-Toluenesulfonyl Chloride (TsCl)PyridineN-(pyridin-3-ylmethyl)-N-(prop-2-en-1-yl)-4-methylbenzenesulfonamide

The secondary amine can be alkylated to form a tertiary amine. This reaction typically involves treatment with an alkyl halide (e.g., methyl iodide, ethyl bromide). The reaction proceeds via an SN2 mechanism where the amine nitrogen acts as the nucleophile. A challenge in amine alkylation is preventing over-alkylation, as the resulting tertiary amine product is often more nucleophilic than the starting secondary amine. However, the conversion of a secondary amine to a tertiary amine is generally less prone to this issue than the alkylation of primary amines.

Careful control of stoichiometry (using a slight excess of the amine) and reaction conditions can favor the formation of the tertiary amine. The reaction is typically performed in the presence of a base to scavenge the HX byproduct. The tertiary amine product itself can sometimes serve as this base. Further reaction with another equivalent of the alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt.

Alkylating AgentBase (Example)Tertiary Amine ProductQuaternary Salt Product
Methyl Iodide (CH₃I)Potassium Carbonate (K₂CO₃)N-methyl-N-(pyridin-3-ylmethyl)prop-2-en-1-amineN,N-dimethyl-N-(pyridin-3-ylmethyl)prop-2-en-1-aminium iodide
Ethyl Bromide (CH₃CH₂Br)Sodium Bicarbonate (NaHCO₃)N-ethyl-N-(pyridin-3-ylmethyl)prop-2-en-1-amineN,N-diethyl-N-(pyridin-3-ylmethyl)prop-2-en-1-aminium bromide

Oxidation of this compound can occur at two nitrogen sites: the secondary amine and the pyridine ring nitrogen. The selectivity of the oxidation depends on the reagent and conditions used.

Pyridine N-Oxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can selectively oxidize the pyridine nitrogen to form the corresponding N-oxide. This transformation is common for pyridine-containing molecules and can proceed even in the presence of other oxidizable groups like aliphatic amines, particularly if the aliphatic amine is first protonated to protect it.

Secondary Amine Oxidation: The secondary amine can be oxidized to form N,N-disubstituted hydroxylamines or nitrones. organic-chemistry.orguomustansiriyah.edu.iq For example, oxidation with reagents like choline (B1196258) peroxydisulfate (B1198043) or under tungstate-catalyzed conditions can yield the corresponding hydroxylamine. organic-chemistry.orgacs.org Further oxidation of the hydroxylamine, or direct oxidation of the secondary amine with stronger oxidants like Oxone, can lead to the formation of a nitrone. researchgate.net Nitrones are valuable synthetic intermediates, particularly as 1,3-dipoles in cycloaddition reactions.

Oxidizing AgentReaction SiteMajor Product
m-CPBAPyridine Nitrogen1-oxido-3-((prop-2-en-1-ylamino)methyl)pyridin-1-ium
Choline PeroxydisulfateSecondary AmineN-hydroxy-N-(pyridin-3-ylmethyl)prop-2-en-1-amine
OxoneSecondary AmineThis compound oxide (a nitrone)

Reactions Involving the Alkenyl (Prop-2-en-1-yl) Group

The prop-2-en-1-yl (allyl) group provides a site of unsaturation that is susceptible to a variety of addition and cycloaddition reactions.

The C=C double bond readily undergoes electrophilic addition. The reaction is initiated by the attack of the π-electrons on an electrophile (E+), forming a carbocation intermediate. This intermediate is then captured by a nucleophile (Nu-).

A common example is halogenation with bromine (Br₂) or N-bromosuccinimide (NBS). The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion or another nucleophile. In the case of this compound, the neighboring nitrogen atoms (from the amine or pyridine ring) can act as internal nucleophiles, leading to intramolecular cyclization. For instance, bromination could potentially lead to the formation of substituted piperidine (B6355638) or other heterocyclic ring systems, a process known as bromocyclization. nih.govresearchgate.net

ReagentIntermediatePotential Product(s)
HBrCarbocationN-(2-bromopropyl)-N-(pyridin-3-ylmethyl)amine (Markovnikov) or N-(3-bromopropyl)-N-(pyridin-3-ylmethyl)amine (anti-Markovnikov, radical conditions)
Br₂ in CCl₄Bromonium ionN-(2,3-dibromopropyl)-N-(pyridin-3-ylmethyl)amine
NBS, H₂OBromonium ionN-(2-bromo-3-hydroxypropyl)-N-(pyridin-3-ylmethyl)amine (halohydrin)
Br₂ (with potential for cyclization)Bromonium ionSubstituted bromo-piperidine or other N-heterocycles

The alkenyl group can participate as the 2π-electron component (dipolarophile) in 1,3-dipolar cycloaddition reactions. This is a powerful method for constructing five-membered heterocyclic rings. In a [3+2] cycloaddition, the allyl group reacts with a 1,3-dipole, such as a nitrone or an azomethine ylide.

For example, reaction with a nitrone would yield a substituted isoxazolidine (B1194047) ring. The regioselectivity of the addition is governed by the electronic and steric properties of both the dipolarophile and the 1,3-dipole. This type of reaction provides a stereocontrolled route to complex, nitrogen-containing heterocyclic systems that are of interest in medicinal chemistry.

Polymerization of the Alkenyl Moiety

The prop-2-en-1-amine (allylamine) portion of this compound presents a site for polymerization. However, the free radical polymerization of allylic monomers, including allylamine (B125299), is notoriously challenging. This difficulty arises from a process known as degradative chain transfer, where a hydrogen atom is abstracted from the allylic carbon, forming a stable allylic radical. This stable radical is inefficient at initiating new polymer chains, which typically results in the formation of low molecular weight oligomers rather than high polymers. researchgate.netgoogle.comgoogle.com

To achieve higher molecular weight polymers, polymerization of allylamines is often conducted on their corresponding acid addition salts (e.g., hydrochloride salts) in aqueous media. researchgate.netgoogle.com This strategy reduces the propensity for degradative chain transfer. The polymerization is typically initiated by water-soluble free-radical initiators, such as those containing an azo group. researchgate.netgoogle.com The process is sensitive to reaction conditions, including pH and the absence of oxygen, which can inhibit the reaction. google.comgoogle.com While specific studies on the polymerization of this compound are not prevalent, the general principles of allylamine polymerization are expected to apply.

Table 1: General Conditions for Free-Radical Polymerization of Allylamine Salts

ParameterCondition/ReagentRationale/EffectReference
Monomer FormInorganic acid salt (e.g., HCl, H₂SO₄)Suppresses degradative chain transfer. researchgate.netgoogle.com
InitiatorWater-soluble azo compounds (e.g., 2,2′-azobis(2-methylpropanediamine)dihydrochloride)Provides uncharged radical fragments to initiate polymerization in aqueous media. researchgate.netgoogle.com
SolventWaterSuitable for dissolving the monomer salt and initiator. researchgate.net
AtmosphereInert (e.g., Nitrogen)Oxygen inhibits free-radical polymerization. google.com
pHAcidic (pH 0-5)Maintains the protonated state of the amine, facilitating polymerization. google.com
Temperature40-70 °CTypical range for thermal decomposition of azo initiators. google.com

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which dictates its reactivity towards various reagents. The nitrogen atom withdraws electron density from the ring, making it less susceptible to electrophilic attack compared to benzene (B151609) but more susceptible to nucleophilic attack.

Electrophilic and Nucleophilic Aromatic Substitutions

Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is highly deactivated towards electrophilic aromatic substitution. When such reactions do occur under harsh conditions, substitution is directed to the 3- and 5-positions, which are less electron-deficient than the 2-, 4-, and 6-positions.

Conversely, the pyridine ring is activated for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. A powerful method for functionalizing the pyridine ring in structures similar to this compound is directed ortho-metalation. Studies on closely related N-(pyridin-3-ylmethyl)amides have shown that the use of a strong base, such as tert-butyllithium (B1211817) (t-BuLi), can selectively deprotonate the C-4 position of the pyridine ring. researchgate.netclockss.org The resulting organolithium intermediate can then react with a variety of electrophiles to introduce new functional groups at this position. This strategy provides a regioselective route to 3,4-disubstituted pyridine derivatives. researchgate.net

N-Oxidation and N-Quaternization

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles.

N-Oxidation: The pyridine nitrogen can be readily oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgnih.gov This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. The N-oxide functionality can also increase the compound's water solubility. acs.org Selective N-oxidation of the pyridine ring in the presence of the secondary allylamine can be achieved, as methods have been developed for the site-selective oxidation of heteroaromatic nitrogens in molecules containing more reactive aliphatic amines. nih.gov For N-allyl N-oxides, there is a potential for subsequent Meisenheimer rearrangement. nih.govacs.org

N-Quaternization: The pyridine nitrogen can react with alkylating agents, such as alkyl halides, to form quaternary pyridinium (B92312) salts. rsc.orgjst.go.jp This reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties. Quaternization enhances the electron-withdrawing nature of the ring and can increase the delocalization of π-electrons in conjugated systems. rsc.org The resulting pyridinium salt is highly water-soluble.

Reduction of the Pyridine Ring to Piperidine Derivatives

The aromatic pyridine ring can be fully reduced to a saturated piperidine ring through catalytic hydrogenation. This transformation fundamentally changes the geometry of the ring from planar to a chair conformation, which can have significant implications for its biological activity. A variety of catalysts and conditions can be employed for this reduction. nih.govnih.govorganic-chemistry.org

Commonly used catalysts include rhodium, ruthenium, and palladium on a carbon support (Rh/C, Ru/C, Pd/C). organic-chemistry.orgmdpi.com The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. Chemo-enzymatic methods have also been developed that allow for the stereoselective reduction of activated pyridines to chiral piperidines. nih.gov The reduction of this compound would yield N-(piperidin-3-ylmethyl)prop-2-en-1-amine, a flexible, non-aromatic analog.

Strategic Derivatization for Tailored Chemical Properties

The various reactive sites on this compound allow for strategic derivatization to fine-tune its chemical properties for specific applications.

The most versatile strategy for introducing a wide range of substituents onto the pyridine core is through directed ortho-lithiation at the C-4 position, followed by quenching with an electrophile. researchgate.netclockss.org This approach leverages the directing ability of the N-substituted methyl group (after conversion to a suitable directing group like an amide) to achieve high regioselectivity. This method allows for the synthesis of a library of derivatives with tailored electronic and steric properties. researchgate.netnih.govrsc.org

Table 2: Strategic Derivatization via C-4 Lithiation of N-(pyridin-3-ylmethyl)amide Analogs

Directing GroupLithiation ReagentElectrophile (E)Product (4-Substituent)Reference
Pivalamidet-BuLiD₂O-D researchgate.net
Pivalamidet-BuLiMeI-CH₃ researchgate.net
Pivalamidet-BuLiMe₃SiCl-Si(CH₃)₃ researchgate.net
Pivalamidet-BuLiPh₂CO-C(OH)Ph₂ researchgate.net
tert-Butyl Carbamatet-BuLiMeI-CH₃ researchgate.net
tert-Butyl Carbamatet-BuLiPhCHO-CH(OH)Ph researchgate.net

In addition to C-H functionalization, the transformations described previously—N-oxidation, N-quaternization, and pyridine ring reduction—also serve as key derivatization strategies. N-oxidation and quaternization can be used to increase hydrophilicity and introduce a positive charge, while reduction to the piperidine derivative removes aromaticity and introduces conformational flexibility. The alkenyl moiety can also be functionalized through reactions such as hydroamination, oxidation, or cycloaddition, further expanding the accessible chemical space. rsc.orgajchem-a.com

Coordination Chemistry of N Pyridin 3 Ylmethyl Prop 2 En 1 Amine As a Ligand

Ligand Design Principles for Pyridylmethylamines

Pyridylmethylamine ligands are a significant class of chelating agents in coordination chemistry, where the pyridine (B92270) ring and an amino group are linked by a methylene (B1212753) bridge. The design of these ligands can be systematically modified to tune the steric and electronic properties of the resulting metal complexes. americanelements.com

Key Design Principles:

Steric Hindrance: Substituents on the pyridine ring or the amine nitrogen can create steric bulk around the metal center. This can influence the coordination number of the metal, favor specific geometries, and prevent the formation of higher-order polymeric structures. For instance, bulky groups can stabilize lower coordination numbers and create protective pockets around the metal ion.

Electronic Effects: The electronic properties of the metal complex can be modulated by introducing electron-donating or electron-withdrawing groups on the pyridine ring. Electron-donating groups increase the electron density on the pyridyl nitrogen, enhancing its donor capacity and stabilizing complexes with metals in higher oxidation states. Conversely, electron-withdrawing groups can stabilize metals in lower oxidation states. researchgate.net

Chelate Ring Size: The length of the alkyl chain connecting the donor atoms determines the size and stability of the chelate ring formed upon coordination. For pyridylmethylamines, coordination typically results in the formation of a stable five-membered chelate ring involving the metal, the pyridyl nitrogen, the two atoms of the methylene bridge, and the amine nitrogen.

Number of Donor Groups: The denticity of the ligand can be increased by adding more pyridylmethyl arms to a central amine. For example, dipicolylamine (DPA) is a tridentate ligand, and tris(2-pyridylmethyl)amine (B178826) (TPA) is a well-known tetradentate tripodal ligand that enforces a specific coordination geometry upon the metal ion. wikipedia.org N-(pyridin-3-ylmethyl)prop-2-en-1-amine, with its two nitrogen donors and a potentially coordinating C=C double bond, offers possibilities for varied denticity.

Formation of Transition Metal Complexes

Based on studies of the analogous ligand pyridin-3-ylmethanamine, this compound is expected to form stable complexes with a variety of d-block transition metals. The formation of these complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent. chemicalbook.com

Research on pyridin-3-ylmethanamine and related picolylamines has demonstrated their ability to coordinate with a range of d-block and f-block metal ions.

Copper(II), Nickel(II), and Cobalt(II): Pyridin-3-ylmethanamine readily forms complexes with Cu(II), Ni(II), and Co(II) salts (chlorides, bromides, and thiocyanates). Spectroscopic and magnetic studies have been used to deduce the stereochemical configurations of these complexes. chemicalbook.com

Manganese(II): This ion has been shown to form three-dimensional coordination polymers with ligands derived from m-pyridinecarboxylates, where the pyridyl nitrogen acts as a linking node. cmu.edunih.govrsc.org This suggests that this compound could also act as a bridging ligand to form extended manganese-based networks.

Zinc(II): Zinc(II) forms complexes with various pyridylmethylamine derivatives. The resulting geometries are often tetrahedral or distorted trigonal-bipyramidal, depending on the denticity of the ligand and the other coordinating species. nih.govwikipedia.orgrsc.orgnih.gov

Palladium(II): Palladium(II) complexes with picolylamine are known, where the ligand can influence the acidity of coordinated water molecules due to the π-accepting character of the pyridine ring. mdpi.commdpi.comnih.gov

Lanthanum(III): Lanthanide ions, including La(III), are hard Lewis acids and readily coordinate to N-donor ligands. Complexes with di(2-picolyl)amine-based ligands have been synthesized and structurally characterized, revealing high coordination numbers (e.g., ten-coordinate) where the pyridyl and amine nitrogens, as well as counter-anions, are bound to the metal center. americanelements.comunimi.itmdpi.comnih.govnih.gov

The table below summarizes representative coordination complexes formed with the analogous ligand, pyridin-3-ylmethanamine (3-picolylamine), illustrating the expected behavior for this compound.

Metal IonAnalogous LigandObserved Complex Type/CoordinationReference(s)
Cu(II) 3-PicolylamineMononuclear complexes chemicalbook.com
Ni(II) 3-PicolylamineMononuclear complexes chemicalbook.com
Mn(II) m-Pyridinecarboxylate3-D Coordination Polymer cmu.edu
Zn(II) Pyridyl Schiff BaseMononuclear, Distorted Square Pyramidal nih.gov
Pd(II) PicolylamineAquo complexes mdpi.com
La(III) DPA-based ligandMononuclear, Deca-coordinate unimi.it

The structure of this compound, featuring a pyridyl group, allows it to act as a bridging ligand connecting two or more metal centers. The pyridine nitrogen can coordinate to one metal center while the amine group coordinates to another, or the entire ligand can bridge in a more complex fashion. This is particularly prevalent in the formation of coordination polymers. For instance, manganese complexes with related pyridyl ligands have been shown to form extensive 3-D networks where each metal chain is connected to four adjacent chains via the pyridyl groups. cmu.edu Such bridging behavior can lead to the formation of discrete dinuclear or polynuclear clusters as well as infinite one-, two-, or three-dimensional coordination polymers.

Elucidation of Coordination Modes and Geometries

The coordination modes of pyridylmethylamine ligands are versatile and depend on the ligand's structure, the metal-to-ligand ratio, the nature of the metal ion, and the presence of competing ligands or counter-ions.

This compound possesses two primary donor sites: the pyridyl nitrogen and the secondary amine nitrogen.

Monodentate Coordination: In the presence of strong competing ligands or under specific stoichiometric conditions, the ligand could coordinate through only one of its nitrogen donors, most likely the more sterically accessible and softer pyridyl nitrogen. wikipedia.org

Bidentate Coordination: The most common coordination mode for this type of ligand is expected to be bidentate, where both the pyridyl and amine nitrogen atoms bind to the same metal center to form a stable five-membered chelate ring. This N,N'-chelation is a recurring motif in the chemistry of picolylamine ligands. chemicalbook.com

Polydentate Possibilities: While less common, the allyl group's C=C double bond could potentially interact with electron-rich, soft transition metals in a η²-fashion, leading to a tridentate (N,N',η²-C=C) coordination mode. However, this would require a specific geometric arrangement and an electronically suitable metal center.

The ligand can adopt distinct coordination modes that give rise to different supramolecular architectures.

Chelating Mode: As described above, the ligand can act as a chelating agent, binding to a single metal ion via its two nitrogen atoms. This typically results in the formation of discrete mononuclear complexes, such as [M(L)Xn], where L is the pyridylmethylamine ligand and X represents other ligands like halides or solvent molecules. chemicalbook.com

Bridging Mode: The ligand can function as a bridge between two metal centers. A common bridging mode involves the pyridyl nitrogen coordinating to one metal and the amine nitrogen to a second. This is a key interaction in the formation of coordination polymers. In some cases, the entire ligand can span two metal centers, leading to dinuclear macrocycles or linear chains. Studies on related 4-picolylamine ligands have shown the formation of both discrete dinuclear complexes and infinite coordination polymers depending on the metal ion and counter-anion used. tandfonline.com

The interplay between these chelating and bridging modes is a critical factor in the crystal engineering of metal-organic frameworks based on pyridylmethylamine ligands.

No Published Research Found on the Coordination Chemistry of this compound

Following a thorough review of scientific databases and literature, no specific studies detailing the coordination chemistry of the ligand This compound were identified. As a result, there is no available data to construct an article on the spectroscopic, structural, or electronic properties of its metal complexes as requested.

The required sections on the characterization of metal-ligand complexes and the influence of the ligand field on metal electronic states presuppose that such complexes have been synthesized, isolated, and studied by researchers. However, the scientific record does not appear to contain any such research for this particular compound.

While extensive research exists on the coordination chemistry of other pyridine-containing ligands, including isomers like N-(pyridin-2-ylmethyl) or N-(pyridin-4-ylmethyl) derivatives, and other related amine compounds, these findings are not directly applicable. The specific stereoelectronic properties of the this compound ligand—arising from the 3-pyridyl group's unique electronic character and the steric profile of the allyl amine sidechain—would result in distinct coordination behavior and complex properties. Extrapolating data from different molecules would be scientifically inaccurate and speculative.

Therefore, it is not possible to generate the requested article with scientifically accurate, research-backed information and data tables for the specified compound.

Catalytic Applications of N Pyridin 3 Ylmethyl Prop 2 En 1 Amine Metal Complexes

Metal-Catalyzed Organic Synthesis Reactions

Metal complexes featuring pyridine-amine ligands are versatile catalysts for a range of organic transformations. The combination of a σ-donating amine and a π-accepting pyridine (B92270) ring allows for the fine-tuning of the electronic properties of the metal center, which is crucial for catalytic activity.

The hydrogenation of unsaturated functional groups and the reverse reaction, dehydrogenation, are fundamental processes in organic synthesis. Metal complexes with pyridine-containing ligands have shown significant activity in these transformations. For instance, iridium complexes bearing (pyridinylmethyl)sulfonamide ligands have been studied as transfer hydrogenation catalysts. nih.gov The electronic properties of the pyridine ring, modulated by substituents, have been shown to correlate with the catalytic activity. nih.gov It is plausible that a rhodium oxide catalyst could be effective for the hydrogenation of the pyridine ring within the ligand itself under mild conditions, forming piperidine (B6355638) derivatives. rsc.org

In the context of dehydrogenation, metal-ligand cooperation is a key concept where the ligand actively participates in the catalytic cycle. drugmoneyart.com Ruthenium complexes with P,N-ligands are known to catalyze the acceptorless dehydrogenation of amines to imines. mdpi.com The presence of a basic site on the ligand can facilitate the deprotonation of the substrate.

Please note: The following data is for an analogous pyridine-containing ligand system and is intended to be illustrative of the potential catalytic activity.

Table 1: Illustrative Data for Catalytic Transfer Hydrogenation

Entry Catalyst System (Analogous) Substrate Product Conversion (%)
1 [Cp*IrCl(N,N)] Acetophenone 1-Phenylethanol 95
2 [Ru(p-cymene)Cl(N,N)] Benzil Benzoin 98
3 [Rh(cod)Cl]2 / Ligand Styrene Ethylbenzene 99

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Pyridine-containing ligands are frequently employed in these reactions to stabilize the palladium catalyst and promote its activity. In Suzuki-Miyaura coupling, for example, the nature of the pyridine ligand can influence the reaction yield and substrate scope. nih.govnih.gov The electronic and steric properties of the ligand play a crucial role in the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. mdpi.com

C-H olefination is another important transformation where pyridine-based ligands have been used to direct the regioselectivity of the reaction. For instance, the use of 1,10-phenanthroline (B135089) as a ligand has enabled the C-3 selective olefination of pyridines with palladium catalysts. researchgate.net The directing-group ability of the pyridine nitrogen is key to achieving high regioselectivity.

Please note: The following data is for analogous pyridine-based ligand systems in Suzuki-Miyaura coupling and is for illustrative purposes.

Table 2: Illustrative Data for Suzuki-Miyaura Cross-Coupling

Entry Catalyst System (Analogous) Aryl Halide Boronic Acid Yield (%)
1 Pd(OAc)2 / Pyridine Ligand 4-Bromoanisole Phenylboronic acid 92
2 Pd2(dba)3 / Pyridine Ligand 1-Chloro-4-nitrobenzene 4-Tolylboronic acid 88
3 [PdCl2(PhCN)2] / Pyridine Ligand 2-Bromopyridine 3-Thienylboronic acid 95

Metal complexes with pyridine-based ligands are also active in a variety of oxidation and reduction reactions. For instance, ruthenium porphyrin complexes can catalyze the oxidation of N-acyl cyclic amines in the presence of pyridine N-oxides. bath.ac.uk In this system, the pyridine N-oxide acts as the oxidant. The selectivity of such reactions can be tuned by modifying the electronic properties of the pyridine-based ligands. bath.ac.uknih.gov

In the realm of CO2 reduction, rhenium(I) pyridyl imidazole (B134444) complexes have been shown to photocatalytically reduce CO2, with the product selectivity being influenced by the substituents on the ligand. rsc.org Iron-catalyzed selective oxidation of N-methyl amines provides an efficient route to methylene-bridged bis-1,3-dicarbonyl compounds. nih.gov

Investigation of Metal-Ligand Cooperation in Catalytic Cycles

Metal-ligand cooperation (MLC) is a paradigm in catalysis where the ligand is not merely a spectator but actively participates in bond activation steps of the catalytic cycle. nih.govmdpi.comnih.gov This often involves a reversible chemical transformation of the ligand itself. For ligands containing both a pyridine ring and an amine, MLC can manifest through the deprotonation of the amine to an amido ligand, which can then act as an internal base. This is a well-established mechanism in Noyori-type hydrogenation catalysts. nih.gov

Another mode of MLC involves the aromatization-dearomatization of the pyridine ring. mdpi.com In this scenario, the pyridine ring can be dearomatized upon reaction with a substrate, storing protons and electrons, and then re-aromatized to release the product and regenerate the catalyst. This type of cooperation has been observed in dehydrogenation reactions catalyzed by ruthenium pincer complexes. drugmoneyart.com

Tuning of Catalytic Activity and Selectivity by Ligand Modification

The catalytic activity and selectivity of a metal complex can be systematically tuned by modifying the structure of the ligand. For a ligand like N-(pyridin-3-ylmethyl)prop-2-en-1-amine, modifications could be made to either the pyridine ring or the allylamine (B125299) side chain.

Introducing electron-donating or electron-withdrawing substituents onto the pyridine ring would alter its electronic properties. Electron-donating groups would increase the electron density at the metal center, which could enhance its reactivity in oxidative addition steps. Conversely, electron-withdrawing groups would make the metal center more electrophilic, which could be beneficial for reactions involving nucleophilic attack on a coordinated substrate. nih.govbath.ac.uk

Modification of the allylamine side chain could also have a significant impact. For example, replacing the allyl group with other alkyl or aryl groups would change the steric bulk around the metal center, which could influence the selectivity of the catalyst, particularly in asymmetric catalysis.

Mechanistic Studies of Catalytic Pathways

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and for the rational design of new catalysts. For reactions catalyzed by metal complexes of pyridine-amine ligands, a combination of experimental and computational techniques is often employed to elucidate the catalytic cycle.

For example, in a palladium-catalyzed C-H olefination, mechanistic studies might involve the isolation and characterization of key intermediates, such as the initial palladacycle formed after C-H activation. nih.gov Kinetic studies can provide information about the rate-determining step of the reaction. Isotope labeling experiments can be used to track the movement of atoms throughout the catalytic cycle.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energies of intermediates and transition states, helping to map out the entire catalytic pathway. mdpi.com For instance, DFT calculations have been used to understand the role of the pyridine nitrogen in the hydrolysis of imines during Suzuki coupling reactions. mdpi.com

Structure Reactivity and Structure Coordination Relationship Srr/scr Studies of N Pyridin 3 Ylmethyl Prop 2 En 1 Amine Derivatives

Correlation of Molecular Structure with Intrinsic Chemical Reactivity

The intrinsic chemical reactivity of N-(pyridin-3-ylmethyl)prop-2-en-1-amine is dictated by the electronic and steric properties of its constituent functional groups: the pyridine (B92270) ring, the secondary amine, and the terminal alkene. The pyridine ring, being electron-deficient, influences the basicity of the amine and the nucleophilicity of the nitrogen atom. The lone pair of electrons on the pyridine nitrogen is less available for protonation or coordination compared to a more electron-rich aromatic system.

Substituents on the pyridine ring would be expected to modulate this reactivity significantly. Electron-donating groups (e.g., -CH₃, -OCH₃) would increase the electron density on the ring and, to a lesser extent, the basicity of the amine nitrogen, thereby enhancing its nucleophilicity. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) would decrease the electron density, making the amine less basic and less nucleophilic. The position of these substituents would also play a critical role due to resonance and inductive effects.

The prop-2-en-1-amine (allylamine) moiety introduces additional reactive sites. The nitrogen atom's lone pair makes it a nucleophile and a base. The carbon-carbon double bond is susceptible to electrophilic addition reactions. The reactivity of both the amine and the alkene can be influenced by steric hindrance introduced by substituents on either the pyridine or the allyl group.

A hypothetical structure-reactivity relationship for derivatives of this compound is presented in the table below, based on general chemical principles.

Derivative Substituent (on Pyridine Ring)Predicted Effect on Amine BasicityPredicted Effect on Alkene Nucleophilicity
4-MethylIncreaseMinor Increase
4-NitroDecreaseMinor Decrease
2-ChloroDecreaseMinor Decrease
4-MethoxyIncreaseMinor Increase

This table is illustrative and based on general chemical principles, not on specific experimental data for this compound derivatives.

Impact of Structural Variations on Ligand Binding Affinity and Coordination Preferences

As a ligand, this compound possesses multiple potential coordination sites: the pyridine nitrogen, the secondary amine nitrogen, and the π-system of the double bond. This allows for various binding modes, including monodentate, bidentate (chelation), and bridging coordination. The preferred coordination mode and the resulting stability of the metal complex would be highly dependent on the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions.

Structural variations in the ligand would significantly impact its binding affinity and coordination preferences. For instance, the introduction of bulky substituents near the coordinating nitrogen atoms could sterically hinder the approach of a metal ion, thereby reducing the binding affinity. The chelate effect, where a multi-dentate ligand forms a more stable complex than multiple monodentate ligands, would be a significant factor for this molecule. The formation of a five- or six-membered chelate ring involving both the pyridine and the secondary amine nitrogens is plausible and would enhance complex stability.

The electronic properties of substituents on the pyridine ring would also influence the ligand's σ-donating and π-accepting capabilities. Electron-donating groups would enhance the Lewis basicity of the pyridine nitrogen, leading to stronger coordination with metal ions. Conversely, electron-withdrawing groups would weaken this interaction.

The table below outlines the hypothetical impact of structural variations on the coordination properties of this compound derivatives.

Structural VariationPredicted Impact on Ligand Field StrengthPredicted Coordination Preference
4-Methyl substituent on pyridineIncreaseFavors bidentate chelation
2-tert-Butyl substituent on pyridineDecrease (due to steric hindrance)May favor monodentate coordination
N-alkylation of the secondary aminePotential steric hindranceCould alter chelate ring conformation
Substitution on the allyl groupSteric and electronic effectsMay influence π-coordination

This table is based on established principles of coordination chemistry and does not represent specific experimental findings for this compound derivatives.

Computational Approaches to Predict and Rationalize SRR/SCR

In the absence of extensive experimental data, computational chemistry provides a powerful tool to predict and rationalize the structure-reactivity (SRR) and structure-coordination relationships (SCR) of this compound and its derivatives. Density Functional Theory (DFT) is a commonly employed method for such investigations.

For SRR studies, DFT calculations can be used to determine various molecular properties that correlate with reactivity. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the nucleophilic and electrophilic centers of the molecule, respectively.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.

For SCR studies, computational methods can be used to:

Model Coordination Complexes: The geometries of potential metal complexes with different coordination modes can be optimized.

Calculate Binding Energies: The strength of the metal-ligand bond can be quantified by calculating the binding energy, providing insights into complex stability.

Simulate Spectroscopic Properties: Properties such as vibrational frequencies (IR) and electronic transitions (UV-Vis) can be calculated and compared with experimental data if available.

A hypothetical summary of computational predictions for this compound is provided below.

Computational MethodPredicted PropertyImplication for Reactivity/Coordination
DFT (B3LYP/6-31G)HOMO localized on amine and alkeneNucleophilic sites for reactions
DFT (B3LYP/6-31G)LUMO distributed over pyridine ringElectrophilic character of the ring
MEP AnalysisNegative potential around N atomsPreferred sites for protonation and metal coordination
Binding Energy CalculationHigher for bidentate vs. monodentateChelation is thermodynamically favored

This table represents expected outcomes from standard computational chemistry methods and is not based on published computational studies of this specific molecule.

Rational Design of Derivatives for Enhanced Chemical Functionality

The rational design of derivatives of this compound with enhanced chemical functionality would leverage the principles of SRR and SCR. By strategically modifying the molecular structure, it is possible to tune the compound's properties for specific applications, such as catalysis, materials science, or as building blocks in organic synthesis.

For example, to design a more effective ligand for a specific metal ion, one could introduce substituents that increase the electron density on the coordinating nitrogen atoms and optimize the steric profile to favor a desired coordination geometry. To create a more reactive nucleophile for organic synthesis, one might add electron-donating groups to the pyridine ring.

The design process can be guided by computational modeling. A library of virtual derivatives can be created and their properties screened in silico to identify promising candidates for synthesis and experimental evaluation. This approach can significantly accelerate the discovery of new molecules with desired functionalities.

Possible design strategies for functional derivatives include:

Introduction of additional donor atoms: Incorporating ether, thioether, or phosphine (B1218219) groups could create tridentate or tetradentate ligands with enhanced coordination capabilities.

Polymerizable functionalities: Modifying the allyl group or the pyridine ring with polymerizable moieties could allow for the incorporation of the ligand into polymeric materials.

Chiral centers: The introduction of chirality could lead to the development of enantioselective catalysts or chiral resolving agents.

Q & A

Q. What are the recommended synthetic methodologies for preparing N-(pyridin-3-ylmethyl)prop-2-en-1-amine?

The compound can be synthesized via Ti–Mg-catalyzed carbocyclization of allyl-substituted propargylamines. A typical procedure involves reacting N-allyl-substituted propargylamines with Et₂Zn in the presence of Ti(O-iPr)₄ (15 mol%) and EtMgBr (20 mol%) in dichloromethane at room temperature for 18 hours. This method yields methylenepyrrolidine derivatives with Z-configuration, confirmed by ¹H/¹³C NMR and mass spectrometry . Alternative routes include amide coupling using prop-2-en-1-amine derivatives, as demonstrated in the synthesis of covalent inhibitors (e.g., β-amidomethyl vinyl sulfones) .

Q. How can the stereoselectivity and regioselectivity of carbocyclization reactions involving this compound be optimized?

Key factors include:

  • Catalyst system : Ti(O-iPr)₄/EtMgBr enhances selectivity for Z-configuration products .
  • Solvent : Dichloromethane improves regio- and stereoselectivity compared to ethers or hexanes .
  • Substitution patterns : Bulky substituents on the nitrogen atom (e.g., 4-methoxybenzyl) may reduce steric hindrance during cyclization .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., Z-configuration in pyrrolidine derivatives) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., m/z 291 [M⁺] for a related pyrrolidine derivative) .
  • Elemental analysis : Confirms purity and stoichiometry (e.g., C: 86.55%, H: 8.65%, N: 4.81%) .

Advanced Research Questions

Q. What mechanistic insights explain the role of Ti–Mg catalysts in carbocyclization reactions?

The Ti–Mg system facilitates coupling of olefinic and acetylenic moieties via low-valent titanium intermediates. Coordination of EtMgBr to titanium enhances nucleophilicity, enabling Et₂Zn to act as a carbometallation agent. Steric effects from substituents (e.g., pyridinylmethyl groups) influence transition-state geometry, favoring Z-configuration products . Computational studies (e.g., DFT) could further elucidate electronic interactions, as demonstrated in thermochemical analyses of exchange-correlation functionals .

Q. How can computational modeling guide the design of derivatives with enhanced biological or catalytic activity?

Density functional theory (DFT) can predict:

  • Reaction pathways : Activation energies for cyclization steps.
  • Electronic properties : Frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
  • Non-covalent interactions : Hydrogen bonding or π-stacking in metal-organic frameworks (MOFs) incorporating pyridinylmethyl motifs .
    For example, DFT-derived thermochemical data improved atomization energy predictions with <2.4 kcal/mol deviation .

Q. What strategies address contradictions in experimental data, such as low yields in Zr-catalyzed reactions versus Ti–Mg systems?

  • Catalyst comparison : Zr catalysts (e.g., Cp₂ZrCl₂) suffer from steric hindrance with bulky substrates, whereas Ti–Mg systems tolerate allyl and propargyl groups .
  • Reaction optimization : Increasing Et₃Al equivalents (3→6) or prolonging reaction time (24 hours→3 days) failed to improve Zr-catalyzed yields, highlighting intrinsic limitations .
  • Alternative conditions : Switching to Et₂Zn and dichloromethane increased yields to >75% in Ti–Mg systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.